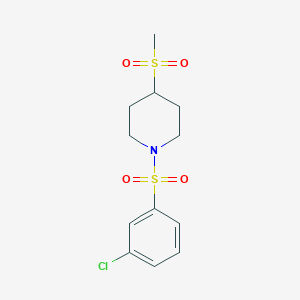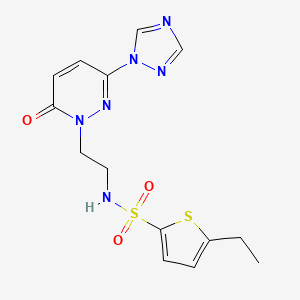
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is a useful research compound. Its molecular formula is C12H14ClNO5 and its molecular weight is 287.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is involved in the preparation of specific amines. In a study by Knipe, Sridhar, and Lound-Keast (1977), 2-(p-Nitrophenoxy)ethylamines were synthesized using reactions of 2-aminoethanols with p-chloronitrobenzene, a process relevant to the synthesis of similar compounds (Knipe, Sridhar, & Lound-Keast, 1977).
Catalysis and Reaction Mechanisms
- In a study by Zhu, Lan, and Kwon (2003), Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to this compound, was used in phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of tetrahydropyridines. This highlights the compound's potential in catalytic processes and synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).
Biochemical Interactions and Studies
- The compound's derivatives may interact with biological systems, as indicated in a study by Zhou, Meng, and Yu (2011). They investigated ethyl trans-2-butenoate, a compound structurally related to this compound, examining its effects on methane production and microbial populations in vitro. Such studies suggest potential applications in biochemistry and environmental science (Zhou, Meng, & Yu, 2011).
Environmental and Toxicological Research
- The compound may also be relevant in environmental and toxicological studies. For example, Hardin et al. (1981) conducted reproductive toxicity and teratogenic potential studies on various industrial chemicals. While this compound was not directly studied, similar compounds were examined, indicating the importance of such chemicals in environmental health research (Hardin et al., 1981).
Propriétés
IUPAC Name |
ethyl 2-(2-chloro-6-nitrophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-3-10(12(15)18-4-2)19-11-8(13)6-5-7-9(11)14(16)17/h5-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSGTMRPIJHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
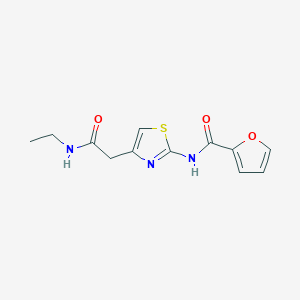
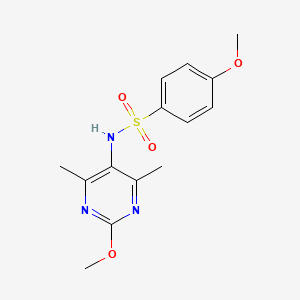

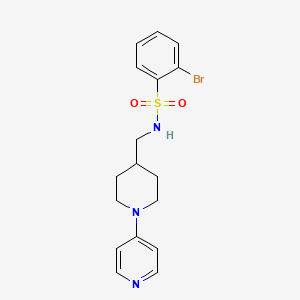


![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)

![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)
![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)
